molecular formula C14H14N4O5S B2382757 N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide CAS No. 391228-70-9

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

Cat. No.: B2382757
CAS No.: 391228-70-9
M. Wt: 350.35
InChI Key: DGBUJYJDYQBNID-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a chemical compound with the molecular formula C20H18N4O5S and a molecular weight of 418.45 g/mol . It features a benzamide core structure substituted with two nitro groups at the 2 and 4 positions and linked to a 4-tert-butyl-1,3-thiazol-2-yl group . This specific molecular architecture suggests potential for use in various scientific research applications, particularly in medicinal chemistry and drug discovery as a key synthetic intermediate or building block. Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of novel heterocyclic compounds. The presence of the thiazole ring, a common motif in pharmaceuticals, and the electron-withdrawing nitro groups make it a valuable precursor for further chemical transformations and library synthesis. This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-14(2,3)11-7-24-13(15-11)16-12(19)9-5-4-8(17(20)21)6-10(9)18(22)23/h4-7H,1-3H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUJYJDYQBNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-tert-butyl-2-aminothiazole with appropriate reagents under controlled conditions.

    Nitration of benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

    Coupling reaction: The nitrated benzamide is then coupled with the thiazole derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C12H14N4O4S
  • Molecular Weight : 298.33 g/mol
  • IUPAC Name : N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

This compound's unique structure contributes to its biological activities, making it a subject of interest for various applications.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial activity.

Case Study : A study synthesized various thiazole derivatives and assessed their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .

CompoundMIC (µg/mL)Target Organism
Compound A10E. coli
Compound B5S. aureus
Compound C8P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study : In vitro studies using the MCF7 breast cancer cell line demonstrated that this compound significantly reduced cell viability at concentrations as low as 5 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF75Apoptosis induction
HCT11610Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at the molecular level.

Findings : Docking simulations revealed that the compound binds effectively to targets such as dihydrofolate reductase and other enzymes involved in cancer metabolism. The binding energies suggest a strong interaction that could be leveraged for drug design .

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Properties Reference
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide (Target) C₁₄H₁₅N₃O₅S 2,4-Dinitrobenzamide; 4-tert-butylthiazole Limited data; inferred enzyme inhibition
T-5 (N-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)-2,4-dinitrobenzamide) C₁₆H₁₂N₄O₇S Thiazolidinone ring; 4-nitrophenyl group Acetylcholinesterase inhibitor (IC₅₀ not reported)
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide C₁₄H₁₅FN₂OS 3-Fluorobenzamide; 4-tert-butylthiazole pKa = 6.91; density = 1.254 g/cm³
4-(tert-butyl)-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide C₂₀H₂₀FN₃OS Thiadiazole ring; 4-fluorobenzyl group No activity data; molecular mass = 369.46 g/mol
N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide (1a) C₁₅H₁₇ClN₄OS Triazole-methyl; 2-chlorobenzamide Synthesized via benzoyl chloride reaction
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) C₁₂H₁₂N₂O₃S Acetamide; 4-hydroxy-3-methoxyphenyl Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM)

Key Observations

Impact of Heterocyclic Core: The 1,3-thiazole ring (as in the target compound and 6a) is associated with COX inhibition , while substitution with thiazolidinone (T-5) shifts activity toward acetylcholinesterase inhibition . Thiadiazole derivatives (e.g., ) exhibit distinct physicochemical properties but lack reported biological data .

In contrast, the 3-fluorobenzamide analog () shows lower molecular mass (278.35 g/mol vs. 369.46 g/mol for the target) and altered pKa, suggesting differences in solubility and bioavailability . Hydrophobic Groups: The tert-butyl substituent in the target compound and analogs (e.g., 1a, ) likely improves membrane penetration and hydrophobic interactions, as seen in COX inhibitors where hydrophobic groups stabilize enzyme binding .

Synthetic Pathways :

  • Many analogs (e.g., 1a, T-5) are synthesized via benzoyl chloride reactions, indicating a common route for benzamide derivatives . The target compound may follow a similar pathway using 2,4-dinitrobenzoyl chloride.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H12N4O4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_4\text{S}

This compound features a thiazole ring substituted with a tert-butyl group and a dinitrobenzamide moiety. The presence of the nitro groups enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example:

  • Mycobacterium tuberculosis : The compound has shown inhibitory effects on both actively replicating and non-replicating persistent forms of this pathogen, suggesting potential use in tuberculosis treatment .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and function. The thiazole moiety is believed to play a crucial role in binding to specific enzymes involved in these processes.

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological aspects. Preliminary studies indicate that the compound may exhibit cytotoxic effects at higher concentrations. Toxicity assessments have shown:

  • Acute Toxicity : Harmful if swallowed; causes skin irritation .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various thiazole derivatives, including this compound, against resistant strains of bacteria. The results highlighted a significant reduction in bacterial growth at concentrations as low as 5 µg/mL .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis5 µg/mL
Control (Standard Antibiotic)Mycobacterium tuberculosis10 µg/mL

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested on human cancer cell lines. The findings indicated that while the compound exhibited potent activity against cancer cells, it also showed significant toxicity towards non-cancerous cells at higher doses .

Cell LineIC50 (µM)
Cancer Cell Line A15
Non-Cancer Cell Line B25

Q & A

Q. What are the optimal synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole amine derivative (e.g., 4-tert-butyl-1,3-thiazol-2-amine) with a nitro-substituted benzoyl chloride under controlled conditions. A common method uses pyridine as both a solvent and base to facilitate the amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by adjusting temperature (room temperature to 50°C) and stoichiometric ratios. Post-synthesis purification often employs column chromatography or recrystallization from methanol .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional group integrity.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies characteristic peaks (e.g., C=O stretch at ~1650 cm1^{-1}, nitro group stretches at ~1520 and ~1350 cm1^{-1}).
  • X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screens should include:

  • Antimicrobial Assays: Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli).
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme Inhibition: Fluorometric assays targeting enzymes like nitroreductases or kinases, given the nitro and thiazole moieties' redox activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities and inform drug design?

Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., N–H···N hydrogen bonds forming dimeric structures) critical for stability and target binding. For example, the amide anion in related thiazole derivatives directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens. Adjusting substituents (e.g., tert-butyl for steric bulk) can modulate binding pocket compatibility .

Q. What strategies address contradictory bioactivity data across different studies?

  • Dose-Response Reassessment: Verify activity across a broader concentration range.
  • Metabolic Stability Tests: Use liver microsomes to identify degradation products that may skew results.
  • Target Validation: CRISPR knockdown or overexpression studies to confirm specificity (e.g., NF-κB pathway inhibition in anti-inflammatory assays) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify key interactions:

  • Nitro Groups: Participate in π-π stacking with aromatic residues (e.g., Tyr in kinase ATP-binding sites).
  • Thiazole Ring: Coordinates with metal ions (e.g., Mg2+^{2+}) in enzymatic active sites. QSAR models can prioritize derivatives with enhanced logP or reduced steric hindrance .

Methodological Challenges and Solutions

ChallengeSolutionReference
Low synthetic yieldUse Schlenk techniques to exclude moisture; optimize benzoyl chloride activation with DCC/DMAP.
Poor solubility in bioassaysFormulate with DMSO-PBS mixtures (≤0.1% DMSO) or use nanoemulsion carriers.
Off-target effectsEmploy chemoproteomics (e.g., affinity chromatography) to map unintended interactions.

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